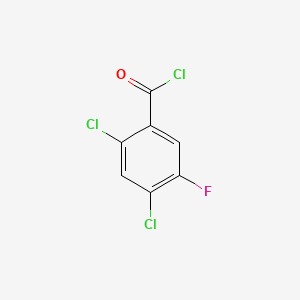

2,4-Dichloro-5-fluorobenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3FO/c8-4-2-5(9)6(11)1-3(4)7(10)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZXUSJCSDQNTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371627 | |

| Record name | 2,4-Dichloro-5-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86393-34-2 | |

| Record name | 2,4-Dichloro-5-fluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86393-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-fluorobenzoylchloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086393342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-5-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-5-fluorobenzoylchloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 86393-34-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dichloro-5-fluorobenzoyl chloride CAS number

An In-depth Technical Guide to 2,4-Dichloro-5-fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No: 86393-34-2), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Chemical and Physical Properties

This compound is a halogenated aromatic compound.[1] It is a colorless to pale yellow liquid with a pungent odor.[1][2] The presence of chlorine and fluorine atoms on the benzene (B151609) ring, combined with the reactive acyl chloride group, makes it a versatile building block in organic synthesis.[2]

Table 1: Chemical Identification and Properties

| Property | Value |

| CAS Number | 86393-34-2 |

| Molecular Formula | C₇H₂Cl₃FO |

| Molecular Weight | 227.44 g/mol [3] |

| IUPAC Name | This compound |

| Synonyms | Benzoyl chloride, 2,4-dichloro-5-fluoro-[2] |

| Canonical SMILES | C1=C(C(=CC(=C1F)Cl)Cl)C(=O)Cl[4] |

| InChI Key | RPZXUSJCSDQNTE-UHFFFAOYSA-N[2] |

Table 2: Physical and Spectroscopic Data

| Property | Value |

| Appearance | Colorless to light yellow clear liquid[5] |

| Boiling Point | 143-144 °C at 35 mmHg[6] |

| Density | 1.568 g/mL at 25 °C[6] |

| Refractive Index | n20/D 1.572[4][6] |

| Purity | >98.0% (GC)[5] |

Applications in Drug Development and Other Industries

This compound is a crucial raw material in the production of a range of biologically active molecules.

-

Pharmaceuticals: It serves as a major starting material for the synthesis of third-generation quinolone antibiotics, such as ciprofloxacin.[6] It is also a key intermediate for antipsychotic drugs, including trifluoperidol, trifluperidol, and penfluridol.[6][7]

-

Agrochemicals: This compound is utilized in the manufacturing of pesticides, including insecticides and ovicides.[6][8]

-

Other Applications: It is also used in the identification of plastics and resins.[6][8]

Experimental Protocols: Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound, often starting from 2,4-dichlorofluorobenzene.

Synthesis from 2,4-dichlorofluorobenzene and Oxalyl Chloride

This method involves the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene with oxalyl chloride using aluminum chloride (AlCl₃) as a catalyst. The reaction is typically carried out at a controlled temperature, followed by vacuum distillation to purify the product. This process is noted for its high yield (up to 98%) and suitability for industrial production.[7]

Experimental Workflow:

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 86393-34-2: this compound [cymitquimica.com]

- 3. This compound | C7H2Cl3FO | CID 2736821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 86393-34-2 | TCI AMERICA [tcichemicals.com]

- 6. This compound | 86393-34-2 [chemicalbook.com]

- 7. CN104211590A - Preparation method of 2, 4-dichloro-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 8. guidechem.com [guidechem.com]

An In-Depth Technical Guide to the Physical Properties of 2,4-Dichloro-5-fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,4-dichloro-5-fluorobenzoyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The information is presented to support research, development, and handling of this compound.

Chemical Identity and Structure

This compound is a halogenated aromatic compound.[3] Its structure consists of a benzene (B151609) ring substituted with two chlorine atoms at the 2 and 4 positions, a fluorine atom at the 5 position, and a benzoyl chloride functional group.[3]

-

IUPAC Name: this compound[4]

Quantitative Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 227.45 g/mol | [5][7] |

| Appearance | Colorless to pale yellow liquid | [5][6] |

| Boiling Point | 244.1 °C at 760 mmHg; 143-144 °C at 35 mmHg | [1][5][6] |

| Density | 1.568 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.572 | [1][5] |

| Flash Point | >110 °C | [5] |

| Vapor Pressure | 0.0309 mmHg at 25 °C | [5] |

| Exact Mass | 225.915526 | [4][5] |

| LogP | 3.51150 | [5] |

| XLogP3 | 3.8 | [4][5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Complexity | 188 | [5] |

| PSA (Polar Surface Area) | 17.07000 | [5] |

| Heavy Atom Count | 12 | [5] |

Experimental Protocols for Property Determination

While specific experimental documentation for this compound is not publicly detailed, the following are standard methodologies for determining the key physical properties listed above.

-

Boiling Point Determination: The boiling point is typically determined by distillation. The substance is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. For substances with high boiling points, vacuum distillation is employed to prevent decomposition, as evidenced by the reported boiling point at a reduced pressure of 35 mmHg.[1][6][7]

-

Density Measurement: The density of a liquid is commonly measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature (e.g., 25 °C), and the density is calculated.[1]

-

Refractive Index Measurement: The refractive index is determined using a refractometer, typically an Abbé refractometer. A small sample of the liquid is placed on the prism, and the instrument measures the angle at which light is refracted as it passes through the sample at a controlled temperature (e.g., 20 °C).[1][5]

-

Flash Point Determination: The flash point is measured using either an open-cup or closed-cup apparatus. The substance is heated at a controlled rate, and an ignition source is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors will ignite.

Synthesis Workflow

This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, such as fluoroquinolone antibiotics and antipsychotic drugs.[1][2][8] A common synthesis route involves the Friedel-Crafts reaction of 2,4-dichlorofluorobenzene.[6][8][9]

Caption: A diagram illustrating a synthesis pathway for this compound.

Safety and Handling

This compound is classified as a hazardous substance.[4][10] It is corrosive and can cause severe skin burns and eye damage.[11][12] It may also cause an allergic skin reaction and respiratory irritation.[4][10][11][12] The compound is sensitive to moisture.[3][5] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[10] It should be stored in a well-ventilated place, under an inert atmosphere, with the container tightly closed.[10]

This guide is intended for informational purposes for qualified professionals and does not supersede any safety data sheets or other formal safety documentation.

References

- 1. This compound | 86393-34-2 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C7H2Cl3FO | CID 2736821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Method used for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. CN104211590A - Preparation method of 2, 4-dichloro-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 9. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound | 86393-34-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. This compound | 86393-34-2 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to 2,4-Dichloro-5-fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dichloro-5-fluorobenzoyl chloride (DCFBC), a key intermediate in the pharmaceutical and fine chemical industries. This document details its physicochemical properties, synthesis methodologies, and significant applications, with a particular focus on its role in the development of fluoroquinolone antibiotics. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its spectral data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Chemical Properties and Data

This compound is a colorless to pale yellow liquid that is sensitive to moisture.[1] It is a crucial building block in organic synthesis, primarily utilized for the introduction of the 2,4-dichloro-5-fluorobenzoyl moiety into target molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 227.45 g/mol | [1][2] |

| Molecular Formula | C₇H₂Cl₃FO | [1][2] |

| CAS Number | 86393-34-2 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 143-144 °C at 35 mmHg | [3] |

| Density | 1.568 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.572 | [3] |

| Flash Point | >110 °C | [1] |

| Vapor Pressure | 0.0309 mmHg at 25°C | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the chlorination of 2,4-dichloro-5-fluorobenzoic acid. Several methods have been reported, with variations in the chlorinating agent and reaction conditions. A prevalent and efficient method involves the use of thionyl chloride (SOCl₂).

Synthesis via Thionyl Chloride

A widely used laboratory and industrial scale synthesis involves the reaction of 2,4-dichloro-5-fluorobenzoic acid with thionyl chloride. This reaction proceeds readily to form the desired acid chloride with the evolution of sulfur dioxide and hydrogen chloride gases.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet leading to a scrubber (to neutralize HCl and SO₂), add 2,4-dichloro-5-fluorobenzoic acid.

-

Reagent Addition: Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A solvent such as toluene (B28343) may be used, though thionyl chloride can also act as the solvent.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 75-80 °C) and maintained at this temperature for 3-4 hours.[4] The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up and Purification: After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation under reduced pressure.[4] To ensure complete removal of thionyl chloride, dry benzene (B151609) can be added and subsequently evaporated.[4] The crude this compound is then purified by vacuum distillation, collecting the fraction at 143-144 °C/35 mmHg.[3]

Logical Relationship of Synthesis Pathway

Caption: Synthesis of this compound.

Applications in Drug Development

This compound is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, most notably the fluoroquinolone class of antibiotics.[3][5]

Synthesis of Fluoroquinolone Antibiotics

Fluoroquinolones are a class of broad-spectrum antibiotics. The 2,4-dichloro-5-fluorobenzoyl moiety is a common starting point for the construction of the quinolone core. For instance, it is a key raw material for the synthesis of ciprofloxacin.[3] The synthesis generally involves the condensation of this compound with a suitable amine, followed by cyclization and further modifications.[5]

Experimental Workflow for Fluoroquinolone Synthesis

Caption: General workflow for fluoroquinolone synthesis.

Other Pharmaceutical Applications

Beyond fluoroquinolones, this compound serves as a precursor for the synthesis of other therapeutic agents, including antipsychotic drugs.[3] Its reactive nature allows for its incorporation into a wide variety of molecular scaffolds, making it a versatile tool in medicinal chemistry.

Characterization and Experimental Protocols

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is relatively simple, showing signals corresponding to the two aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon and the aromatic carbons, with splitting patterns influenced by the fluorine atom.

-

¹⁹F NMR: The fluorine NMR spectrum provides a characteristic signal for the fluorine atom on the aromatic ring.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Prepare a solution of this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Parameters: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired free induction decay (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acid chloride, typically in the range of 1750-1800 cm⁻¹. Other characteristic peaks for the aromatic ring and C-Cl/C-F bonds will also be present.

Experimental Protocol for IR Analysis:

-

Sample Preparation: For a neat liquid sample, a small drop can be placed between two KBr or NaCl plates. For Attenuated Total Reflectance (ATR)-IR, a drop of the liquid is placed directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and compare them with reference spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule and characteristic isotopic patterns due to the presence of chlorine atoms.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. It is classified as causing severe skin burns and eye damage and may cause an allergic skin reaction.[6]

Conclusion

This compound is a fundamentally important building block in modern organic and medicinal chemistry. Its well-defined properties and versatile reactivity make it an indispensable tool for the synthesis of a wide range of valuable compounds, particularly in the pharmaceutical industry. This guide provides essential information for its safe handling, synthesis, and characterization, aiming to support researchers and developers in their scientific endeavors.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 86393-34-2 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 6. This compound | 86393-34-2 | TCI Deutschland GmbH [tcichemicals.com]

An In-depth Technical Guide to the Structure Elucidation of 2,4-Dichloro-5-fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of 2,4-dichloro-5-fluorobenzoyl chloride. It details the key physicochemical properties, synthesis pathways, and the application of modern spectroscopic techniques, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. This document serves as a practical resource, offering detailed experimental protocols and data interpretation to confirm the molecular structure of this important chemical intermediate.

Introduction

This compound is a halogenated aromatic compound that serves as a critical building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Specifically, it is a key raw material for the preparation of third-generation quinolone drugs like ciprofloxacin (B1669076) and antipsychotic medications.[2] Given its role in the development of active pharmaceutical ingredients (APIs), rigorous structural confirmation is paramount to ensure the quality, safety, and efficacy of the final products.

This guide outlines the systematic approach to confirming the structure of this compound, integrating data from multiple analytical techniques.

Compound Identification:

-

IUPAC Name: this compound[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and for the design of synthetic and analytical procedures.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Boiling Point | 244.1 °C at 760 mmHg; 143-144 °C at 35 mmHg | [2][4] |

| Density | 1.568 g/mL at 25 °C | [2][4] |

| Refractive Index (n20/D) | 1.572 | [2][4] |

| Flash Point | >110 °C | [4] |

| Exact Mass | 225.915526 g/mol | [3][4] |

| Solubility | Sparingly soluble in water; reactive with nucleophiles like water | [1] |

| Sensitivity | Moisture sensitive | [4] |

Synthesis Pathways

The industrial production of this compound is typically achieved through the chlorination of 2,4-dichloro-5-fluorobenzoic acid. A common method involves reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][8] An alternative route starts with 2,4-dichlorofluorobenzene, which undergoes a Friedel-Crafts reaction with carbon tetrachloride in the presence of a catalyst, followed by hydrolysis to yield the final product.[9][10]

Figure 1: Common synthesis routes for this compound.

Spectroscopic Analysis and Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic methods. The logical workflow for this process is outlined below.

Figure 2: Logical workflow for structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak cluster corresponding to its exact mass, considering the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl).

-

Expected Molecular Ion (M⁺): A cluster of peaks around m/z 226, 228, and 230, reflecting the presence of three chlorine atoms. The most abundant peak in this cluster would correspond to the species with two ³⁵Cl atoms and one ³⁷Cl atom or three ³⁵Cl atoms.

-

Key Fragmentation: A prominent fragment would be observed corresponding to the loss of the chlorine atom from the acyl chloride group ([M-Cl]⁺), resulting in the 2,4-dichloro-5-fluorobenzoyl cation.

| Ion Fragment | Expected m/z | Description |

| [C₇H₂³⁵Cl₃FO]⁺ | ~226 | Molecular ion with all ³⁵Cl isotopes |

| [C₇H₂³⁵Cl₂³⁷ClFO]⁺ | ~228 | Molecular ion with two ³⁵Cl and one ³⁷Cl |

| [C₇H₂³⁵Cl³⁷Cl₂FO]⁺ | ~230 | Molecular ion with one ³⁵Cl and two ³⁷Cl |

| [C₇H₂Cl₂FO]⁺ | ~191 | Loss of a chlorine radical from the acyl chloride group |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by several key absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~1770-1790 | C=O stretch | Acyl Chloride (highly characteristic) |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1200-1250 | C-F stretch | Aryl-Fluorine |

| ~800-900 | C-H bend | Out-of-plane bending for substituted benzene (B151609) |

| ~600-800 | C-Cl stretch | Aryl-Chlorine and Acyl-Chlorine |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the position of the fluorine atom.

-

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show two signals, corresponding to the two protons on the benzene ring.

-

H-3: This proton is ortho to a chlorine atom and meta to another chlorine and the acyl chloride group. It will appear as a doublet due to coupling with the fluorine atom.

-

H-6: This proton is ortho to a chlorine atom and the acyl chloride group, and meta to the fluorine atom. It will also appear as a doublet due to coupling with the fluorine atom, but with a smaller coupling constant.

-

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the acyl chloride is typically found significantly downfield.

-

¹⁹F NMR: The ¹⁹F NMR spectrum will show a single signal, which will be split into a doublet of doublets due to coupling with the two ortho protons (H-3 and H-6).

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.5 - 7.8 | d | ~7-9 Hz (JH-F) | H-6 |

| ¹H | ~7.3 - 7.6 | d | ~9-11 Hz (JH-F) | H-3 |

| ¹³C | ~165-170 | s | - | C=O (Acyl Chloride) |

| ¹³C | ~155-160 | d | Large ¹JC-F | C-5 (bearing F) |

| ¹³C | ~130-140 | s | - | C-2, C-4 (bearing Cl) |

| ¹³C | ~125-135 | d | Small JC-F | C-1, C-3, C-6 |

Figure 3: Numbering scheme for this compound.

Experimental Protocols

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Identify the retention time of the compound and analyze the corresponding mass spectrum for the molecular ion cluster and characteristic fragmentation patterns.

Infrared Spectroscopy (ATR-FTIR)

-

Sample Preparation: No specific preparation is needed for a liquid sample when using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis: Process the resulting spectrum (background correction, ATR correction) and identify the key absorption bands by comparing their wavenumbers to known values for the expected functional groups.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-240 ppm, >1024 scans (due to low natural abundance), relaxation delay of 2 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum (if the probe is capable).

-

No internal standard is typically needed, but an external reference can be used.

-

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals, and assign all peaks in the ¹H, ¹³C, and ¹⁹F spectra based on their chemical shifts, multiplicities, and coupling constants.

Safety and Handling

This compound is a corrosive and toxic compound. It causes severe skin burns and eye damage and may cause an allergic skin reaction.[11] It is also harmful to aquatic life.[11] Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. It is sensitive to moisture and will react with water, releasing corrosive hydrogen chloride gas.[1] Store in a cool, dry place in a tightly sealed, corrosion-resistant container.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple spectroscopic techniques. Mass spectrometry confirms the molecular formula, while IR spectroscopy identifies the key acyl chloride functional group. Finally, ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides the unambiguous connectivity of the atoms, confirming the substitution pattern on the aromatic ring. The methodologies and data presented in this guide provide a robust framework for the verification and quality control of this essential chemical intermediate in both research and industrial settings.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 86393-34-2 [chemicalbook.com]

- 3. This compound | C7H2Cl3FO | CID 2736821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | CAS#:86393-34-2 | Chemsrc [chemsrc.com]

- 7. sciedco.ca [sciedco.ca]

- 8. CN104211590A - Preparation method of 2, 4-dichloro-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 9. Method used for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 11. This compound | 86393-34-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the Spectral Data of 2,4-Dichloro-5-fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the compound 2,4-dichloro-5-fluorobenzoyl chloride. The information herein is intended to support research, development, and quality control activities where this compound is utilized.

Introduction

This compound (C₇H₂Cl₃FO) is a halogenated aromatic acyl chloride.[1] Its chemical structure, featuring a substituted benzene (B151609) ring with chlorine and fluorine atoms and a reactive benzoyl chloride functional group, makes it a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate spectral analysis is crucial for its identification, purity assessment, and structural elucidation. This guide presents its NMR, IR, and MS spectral data, along with the methodologies for their acquisition.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | CDCl₃ | ~7.5 - 8.0 | Doublet | Not available | Aromatic H |

| ¹H | CDCl₃ | ~7.3 - 7.6 | Doublet | Not available | Aromatic H |

| ¹³C | CDCl₃ | ~165 | Singlet | Not available | C=O (carbonyl) |

| ¹³C | CDCl₃ | ~158 (d, J≈250 Hz) | Doublet | ~250 | C-F |

| ¹³C | CDCl₃ | ~130-140 | Multiple signals | Not available | Aromatic C-Cl, C-C |

| ¹³C | CDCl₃ | ~115-125 | Multiple signals | Not available | Aromatic C-H |

| ¹⁹F | CDCl₃ | ~ -110 to -130 | Singlet or multiplet | Not available | Ar-F |

Note: Precise, publicly available chemical shift and coupling constant data is limited. The values presented are based on typical ranges for similar structures and available database entries.[1][2][3]

Table 2: Infrared (IR) Spectroscopy Data

| Technique | **Frequency (cm⁻¹) ** | Intensity | Vibrational Mode |

| ATR-Neat | ~1780 - 1810 | Strong | C=O stretch (acyl chloride) |

| ATR-Neat | ~1550 - 1600 | Medium | C=C stretch (aromatic) |

| ATR-Neat | ~1200 - 1300 | Strong | C-F stretch |

| ATR-Neat | ~1000 - 1100 | Medium | C-Cl stretch |

| ATR-Neat | ~800 - 900 | Strong | C-H bend (aromatic, out-of-plane) |

Note: Acyl chlorides typically exhibit a strong carbonyl absorption at a high frequency, often around 1800 cm⁻¹.[1]

Table 3: Mass Spectrometry (MS) Data

| Parameter | Value |

| Molecular Formula | C₇H₂Cl₃FO |

| Molecular Weight | 227.45 g/mol |

| Exact Mass | 225.9155 g/mol |

| Predicted M+ Peak (m/z) | 226 (with characteristic isotope pattern for 3 Cl atoms) |

| Major Fragmentation Pathways | Loss of Cl, loss of CO, loss of COCl |

Note: The mass spectrum is expected to show a complex molecular ion peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

3.2 Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid sample is placed directly onto the ATR crystal. The spectrum is recorded over the range of 4000-600 cm⁻¹.

3.3 Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting fragments are separated by a mass analyzer. The mass-to-charge ratio (m/z) of the ions is detected, and the relative abundance is plotted to generate the mass spectrum.

Visualizations

4.1 Experimental Workflow for Spectral Analysis

Caption: Workflow for spectral analysis of this compound.

4.2 Logical Relationship for Structural Elucidation

Caption: Logical path from spectral data to structure confirmation.

References

An In-Depth Technical Guide to the Safe Handling of 2,4-Dichloro-5-fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,4-Dichloro-5-fluorobenzoyl chloride (CAS No. 86393-34-2), a key intermediate in the synthesis of pharmaceuticals, including antipsychotic drugs and broad-spectrum antibiotics.[1] Due to its reactive nature, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This moisture-sensitive, colorless to pale yellow liquid presents several hazards that necessitate careful management in a laboratory setting.[2][3][4]

| Property | Value |

| Molecular Formula | C₇H₂Cl₃FO |

| Molecular Weight | 227.45 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[2][3] |

| Boiling Point | 143-144 °C at 35 mmHg[1] |

| 244.1 °C at 760 mmHg[2][3] | |

| Density | 1.568 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.572[1] |

| Vapor Pressure | 0.0309 mmHg at 25°C[2][3] |

| Flash Point | >110 °C[2][3] |

| Solubility | Reacts with water[5][6] |

| Sensitivity | Moisture sensitive[2][3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B/2 | H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[7] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation.[7] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects.[7] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals. |

Signal Word: Danger[7]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against exposure to this compound. The following PPE is mandatory when handling this chemical:

| Protection Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles and a face shield (8-inch minimum).[4] |

| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber), a fire/flame resistant lab coat, and full-length pants.[8] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[5] All handling should be conducted in a certified chemical fume hood.[8] |

| Footwear | Closed-toe shoes.[8] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to prevent accidents and ensure the stability of the chemical.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8]

-

Inert Atmosphere: Due to its moisture sensitivity, handle and store this compound under an inert atmosphere (e.g., nitrogen or argon).[8]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[8] Use only non-sparking tools.

-

Static Discharge: Take precautionary measures against static discharge.

-

Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Incompatible Materials: Store away from incompatible materials. A key aspect of safe storage is the segregation of incompatible chemicals to prevent dangerous reactions.

| Incompatible Material | Reason for Incompatibility |

| Water/Moisture | Reacts readily, potentially violently, to form corrosive hydrochloric acid and the corresponding carboxylic acid.[5][6] |

| Alcohols | Reacts to form esters and hydrogen chloride gas.[5] |

| Bases (including amines) | Reacts exothermically, potentially violently.[5] |

| Strong Oxidizing Agents | Can lead to vigorous, potentially explosive reactions. |

| Metals | May be corrosive to metals. |

Emergency Procedures

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do NOT use water.[11]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon oxides, hydrogen chloride, and hydrogen fluoride.[11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Experimental Protocols

Spill Cleanup Protocol

In the event of a spill, a prompt and safe response is essential.

-

Evacuate and Secure: Immediately evacuate the area and prevent entry.

-

Don PPE: Put on the appropriate personal protective equipment as outlined in Section 3.

-

Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels.

-

Absorb the Spill: Carefully cover the spill with the absorbent material, working from the outside in.

-

Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.

-

Decontaminate the Area: Wipe the spill area with a dry cloth, followed by a cloth dampened with a suitable solvent (e.g., isopropanol), and finally with soap and water if appropriate for the surface. All cleaning materials must be disposed of as hazardous waste.

-

Ventilate: Ensure the area is well-ventilated after cleanup.

Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

-

Neutralization (for small residual amounts): In a fume hood, slowly and carefully add the waste material to a stirred, ice-cold solution of sodium bicarbonate or sodium carbonate (5-10%). The reaction can be exothermic, so addition should be dropwise.

-

pH Monitoring: After the addition is complete, continue stirring for several hours and monitor the pH to ensure it is neutral or slightly basic.

-

Waste Collection: The neutralized aqueous solution should be collected in a properly labeled hazardous waste container.

-

Licensed Disposal: All hazardous waste must be disposed of through a licensed environmental waste disposal company in accordance with local, state, and federal regulations.

Visualized Safety Workflows

To further aid in the understanding of the safety and handling procedures, the following diagrams illustrate key workflows.

Caption: A logical workflow for the safe handling of this compound.

Caption: Step-by-step protocol for responding to a spill of this compound.

Toxicological Information

References

- 1. This compound | 86393-34-2 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. lookchem.com [lookchem.com]

- 4. guidechem.com [guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. download.basf.com [download.basf.com]

- 7. benchchem.com [benchchem.com]

- 8. wcu.edu [wcu.edu]

- 9. chemos.de [chemos.de]

- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 11. cleanchemlab.com [cleanchemlab.com]

An In-depth Technical Guide to the Material Safety Data Sheet for 2,4-Dichloro-5-fluorobenzoyl chloride

This guide provides a comprehensive overview of the safety, handling, and hazardous properties of 2,4-Dichloro-5-fluorobenzoyl chloride, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a thorough understanding of the material's characteristics.

Chemical Identification

This compound is a halogenated organic compound that serves as a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] It is recognized for its high reactivity, particularly due to the acyl chloride functional group.[2]

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 86393-34-2[3][4][5] |

| Molecular Formula | C₇H₂Cl₃FO[2][3][6] |

| Synonyms | Benzoyl chloride, 2,4-dichloro-5-fluoro-[2][4] |

Physical and Chemical Properties

The compound is typically a colorless to pale yellow liquid or solid with a sharp, pungent odor.[1][2] It is sensitive to moisture and can react vigorously with water.[2][3]

| Property | Value |

| Molecular Weight | 227.44 g/mol [2][3][6] |

| Appearance | Colorless to pale yellow liquid/solid[1][2] |

| Boiling Point | 244.1 °C at 760 mmHg[3], 143-144 °C at 35 mmHg[5] |

| Density | 1.568 g/mL at 25 °C[3][5] |

| Refractive Index | n20/D 1.572[3][5] |

| Flash Point | >110 °C[3] |

| Vapor Pressure | 0.0309 mmHg at 25 °C[3] |

| LogP | 3.51150[3] |

| Exact Mass | 225.915526 Da[3][6] |

Hazard Identification and GHS Classification

This chemical is considered hazardous and is classified under multiple categories according to the Globally Harmonized System (GHS).[4][6]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage.[7] / H315: Causes skin irritation.[6] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[6] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | H335: May cause respiratory irritation.[6] |

| Hazardous to the Aquatic Environment (Long-term) | Category 3 | H412: Harmful to aquatic life with long lasting effects.[6][7] |

| Corrosive to Metals | - | H290: May be corrosive to metals.[7] |

Toxicological Information

| Toxicity Endpoint | Value |

| Acute Oral Toxicity (LD50) | No data available[8] |

| Acute Dermal Toxicity (LD50) | No data available |

| Acute Inhalation Toxicity (LC50) | No data available |

The compound is known to cause severe irritation to the eyes, skin, and respiratory tract.[1] Inhalation may lead to serious respiratory damage, including pulmonary edema.[1]

Standard Safety Protocols

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections outline the standard procedures for handling, storage, and emergency response.

Experimental Protocol: Safe Handling and Storage

-

Ventilation: Always handle the chemical in a well-ventilated area, preferably within a laboratory fume hood to minimize inhalation of vapors.[4][8]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors or mists.[4] Wash hands thoroughly after handling.[4]

-

Storage: Store in a cool, dry, and well-ventilated place.[4][8] Keep the container tightly closed and store under an inert atmosphere to protect from moisture, as it is moisture-sensitive.[4][7] Store in a corrosive-resistant container.[7]

-

Incompatible Materials: Keep away from bases, oxidizing agents, water, and alcohols.[4][9]

Experimental Protocol: Emergency First Aid Measures

-

Inhalation: If inhaled, immediately remove the victim to fresh air.[4] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[4][10]

-

Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] If skin irritation or a rash occurs, seek medical advice.[7]

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person and call a physician or Poison Control Center immediately.[8]

Experimental Protocol: Accidental Release and Firefighting

-

Accidental Release:

-

Ensure adequate ventilation and wear appropriate personal protective equipment.[8]

-

Prevent the chemical from entering drains or surface water.[8]

-

Contain the spill using an inert absorbent material (e.g., sand, earth).[11]

-

Collect the absorbed material into a suitable, closed container for disposal.[11]

-

-

Firefighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8]

-

Specific Hazards: Combustion may produce hazardous gases such as carbon oxides, hydrogen fluoride, and hydrogen chloride gas.[8][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

-

Visual Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for safe handling and emergency response.

Caption: Safe handling workflow for this compound.

Caption: First aid emergency response for exposure incidents.

References

- 1. guidechem.com [guidechem.com]

- 2. CAS 86393-34-2: this compound [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 86393-34-2 [chemicalbook.com]

- 6. This compound | C7H2Cl3FO | CID 2736821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 86393-34-2 | TCI AMERICA [tcichemicals.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to 2,4-Dichloro-5-fluorobenzoyl Chloride for Chemical Researchers

An In-depth Review of Commercial Availability, Synthesis Protocols, and Applications in Pharmaceutical Development

Introduction

2,4-Dichloro-5-fluorobenzoyl chloride is a crucial chemical intermediate, primarily recognized for its role in the synthesis of third-generation fluoroquinolone antibiotics. Its molecular structure, featuring a reactive acyl chloride group along with chlorine and fluorine substituents on the benzene (B151609) ring, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, commercial suppliers, synthesis methodologies, and its significant application in the development of vital pharmaceuticals, such as the broad-spectrum antibiotic Ciprofloxacin. The information is tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid under standard conditions. Its key physical and chemical properties are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 86393-34-2 |

| Molecular Formula | C₇H₂Cl₃FO |

| Molecular Weight | 227.45 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 143-144 °C at 35 mmHg[1] |

| Density | 1.568 - 1.58 g/cm³ at 20°C[2] |

| Refractive Index | ~1.572 (n20/D) |

| Flash Point | >110 °C |

| Purity (Typical) | ≥98.0% |

Commercial Suppliers and Availability

This compound is readily available from a variety of chemical suppliers who specialize in fine chemicals, building blocks, and pharmaceutical intermediates. The product is typically offered in research quantities (grams) to bulk quantities (kilograms). Most suppliers ensure a purity of 98% or higher, which is suitable for most research and development applications.

| Supplier | Purity | Available Quantities |

| TCI America | >98.0% (GC)[3][4] | 5g, 25g |

| SynQuest Laboratories | 98%[1] | 5g, 25g |

| Matrix Scientific | Not specified | 5g, 25g[5] |

| Biosynth Carbosynth | Not specified | 1g, 2g[5] |

| Simson Pharma Limited | High Quality (CoA provided)[6] | Inquire for quantities |

| Oakwood Chemical | Not specified | 1g, custom quantities |

| Hosea Chem | ≥98.0%[2] | Bulk (200 L/Drum) |

| BLD Pharm | Not specified | Inquire for quantities |

Note: Pricing is subject to change and varies by supplier and quantity. Researchers should request quotes directly from suppliers for the most accurate information.

Synthesis and Manufacturing Processes

Several synthetic routes for the preparation of this compound have been developed, primarily focusing on efficiency, yield, and suitability for industrial-scale production. The most common methods start from 2,4-dichlorofluorobenzene.

Experimental Protocols

Below are detailed methodologies for key synthesis routes cited in patent literature.

Method 1: Acylation with Oxalyl Chloride

This method utilizes oxalyl chloride as the acylating agent in a Friedel-Crafts reaction, which is noted for its high yield and relatively simple post-treatment process.[7]

-

Reactants: 2,4-dichlorofluorobenzene, oxalyl chloride, Aluminum chloride (AlCl₃) catalyst.

-

Procedure:

-

Charge a reaction vessel with oxalyl chloride (0.2 mol) and AlCl₃ (0.08 mol).

-

Cool the mixture to 0°C.

-

Add 2,4-dichlorofluorobenzene (0.4 mol) dropwise over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the mixture to warm to 25°C and maintain for 2 hours with continuous stirring.

-

Upon reaction completion (monitored by a suitable method like GC or TLC), the target product is isolated by vacuum distillation.

-

-

Yield: This process can achieve yields as high as 98%.[7]

Method 2: Reaction with Carbon Tetrachloride followed by Hydrolysis

This route involves a two-step process where 2,4-dichlorofluorobenzene is first reacted with carbon tetrachloride to form an intermediate, which is then hydrolyzed.[8]

-

Reactants: 2,4-dichlorofluorobenzene, carbon tetrachloride, ferric chloride (FeCl₃) catalyst, water.

-

Procedure:

-

Step 1 (Friedel-Crafts Reaction):

-

Add 2,4-dichlorofluorobenzene (0.606 mol) and carbon tetrachloride (0.667 mol) to a reaction flask.

-

Add ferric trichloride (B1173362) (9.3 mmol) as a catalyst.

-

Heat the mixture to 70°C and maintain for 2 hours until the starting material is consumed.

-

-

Step 2 (Hydrolysis):

-

Cool the reaction mixture.

-

Add water to the system and heat to 40°C for 1 hour to hydrolyze the trichloromethyl intermediate to the acid chloride.

-

The product, this compound, is then purified by reduced pressure distillation.

-

-

-

Yield: Total yields of over 88% have been reported for this multi-step process.[9]

Applications in Drug Development

The primary and most critical application of this compound is as a key starting material in the synthesis of fluoroquinolone antibiotics.[10] Its structure is integral to forming the core quinolone ring system.

Case Study: Synthesis of Ciprofloxacin

Ciprofloxacin is a widely used broad-spectrum antibiotic. One of the established industrial synthesis routes begins with this compound. The process involves several key transformations: condensation, cyclization, and substitution.

Experimental Protocol: Ciprofloxacin Synthesis Outline [11]

-

Condensation: this compound is condensed with diethyl malonate using a base like magnesium ethoxide. The resulting product is then hydrolyzed and decarboxylated to yield ethyl 2,4-dichloro-5-fluorobenzoylacetate.[11]

-

Enol Ether Formation: The beta-ketoester from the previous step is reacted with triethyl orthoformate in acetic anhydride (B1165640) to form an enol ether.

-

Amination: The enol ether is then treated with cyclopropylamine, which displaces the ethoxy group to form ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate.[11]

-

Cyclization: The intermediate is cyclized using a strong base such as sodium hydride (NaH) in dioxane. This intramolecular substitution reaction forms the core quinolone ring structure.[11]

-

Piperazine Coupling: Finally, the chlorine atom at the 7-position of the quinolone ring is displaced by piperazine in a nucleophilic aromatic substitution reaction to yield the final product, Ciprofloxacin.[11][12]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects).

-

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Consult the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.

-

References

- 1. CAS 86393-34-2 | 2616-7-X5 | MDL MFCD00075341 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. This compound|China|CAS 86393-34-2|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]

- 3. This compound | 86393-34-2 | TCI Deutschland GmbH [tcichemicals.com]

- 4. calpaclab.com [calpaclab.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | CAS No- 86393-34-2 | Simson Pharma Limited [simsonpharma.com]

- 7. CN104211590A - Preparation method of 2, 4-dichloro-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 8. Method used for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 10. This compound | 86393-34-2 [chemicalbook.com]

- 11. Synthesis Of Drugs: Laboratory Synthesis Of Ciprofloxacin [drugsynthesis.blogspot.com]

- 12. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

An In-depth Technical Guide to the Reactivity of 2,4-Dichloro-5-fluorobenzoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-5-fluorobenzoyl chloride is a key intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic acyl substitution. The presence of two chlorine atoms and a fluorine atom on the benzene (B151609) ring enhances its reactivity through electron-withdrawing inductive effects. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including amines, alcohols, and thiols. Detailed experimental protocols, quantitative data on reaction yields, and a discussion of the underlying reaction mechanisms are presented to serve as a valuable resource for professionals in organic synthesis and drug development.

Core Concepts: Reactivity of this compound

The reactivity of this compound is primarily governed by the acyl chloride functional group. The carbonyl carbon is highly electrophilic due to the strong electronegativity of the oxygen and chlorine atoms. This electrophilicity is further amplified by the electron-withdrawing effects of the two chlorine and one fluorine substituents on the aromatic ring. Consequently, this compound readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles.

The general mechanism for this reaction proceeds via a tetrahedral intermediate. The nucleophile attacks the carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond is reformed, and the chloride ion is eliminated as a leaving group.

dot digraph "Nucleophilic Acyl Substitution" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#202124"];

// Reactants reactant [label=<

this compound

this compound

];

nucleophile [label=<

Nu-H (Nucleophile)

];

// Intermediate intermediate [label=<

Tetrahedral Intermediate

Tetrahedral Intermediate

];

// Products product [label=<

Acylated Product

Acylated Product

];

hcl [label=<

HCl

];

// Edges reactant -> intermediate [label="Nucleophilic Attack"]; intermediate -> product [label="Chloride Elimination"]; intermediate -> hcl [style=invis]; // for layout }

Caption: General mechanism of nucleophilic acyl substitution.

Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a facile and widely used method for the synthesis of N-substituted amides. These reactions are typically performed under basic conditions to neutralize the hydrogen chloride byproduct, which would otherwise protonate the amine nucleophile and render it unreactive.

Quantitative Data

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Cyclopropylamine | Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate | Ethanol, ice cooling to room temperature, 1 hour | ~95% (calculated from molar amounts) | [1] |

| Piperidine (analogous reaction) | (4-fluorophenyl)(piperidin-1-yl)methanone | Cyrene™, triethylamine (B128534), 0 °C to room temperature, 1 hour | 91% | [2] |

| Aniline (analogous reaction) | N-phenyl-4-fluorobenzamide | Cyrene™, triethylamine, 0 °C to room temperature, 1 hour | 72% | [2] |

| 5-chloro-1,3-thiazol-2-amine (analogous reaction) | N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide | Pyridine (B92270), room temperature, overnight | Not specified, but product isolated | [3] |

Experimental Protocol: General Procedure for Amide Synthesis (Schotten-Baumann Conditions)

This protocol is a general method for the acylation of amines with this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine (1.0 equivalent) in a suitable organic solvent such as dichloromethane (B109758) or diethyl ether.

-

Addition of Base: Add an aqueous solution of a base, typically 10% sodium hydroxide (B78521) (2.0-3.0 equivalents), to create a biphasic system.

-

Cooling: Cool the mixture to 0-5 °C using an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in the same organic solvent to the stirred biphasic mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amide.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

dot digraph "Amide Synthesis Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#202124"];

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve_amine [label="Dissolve amine in organic solvent"]; add_base [label="Add aqueous base"]; cool [label="Cool to 0-5 °C"]; add_acyl_chloride [label="Add this compound"]; react [label="Stir at room temperature for 1-3h"]; workup [label="Work-up (acid/base wash)"]; isolate [label="Isolate crude product"]; purify [label="Purify (recrystallization/chromatography)"]; end [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> dissolve_amine; dissolve_amine -> add_base; add_base -> cool; cool -> add_acyl_chloride; add_acyl_chloride -> react; react -> workup; workup -> isolate; isolate -> purify; purify -> end; }

Caption: Experimental workflow for amide synthesis.

Reactions with Alcohol and Phenol (B47542) Nucleophiles

This compound reacts with alcohols and phenols to form the corresponding esters. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct. Phenols are less nucleophilic than alcohols and may require more forcing conditions or conversion to the more nucleophilic phenoxide ion.

Quantitative Data

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Methanol | Methyl 2,4-dichloro-5-fluorobenzoate | Not specified | Not specified | Product is commercially available[4] |

| Diethyl malonate (via magnesium ethoxide) | Diethyl 2,4-dichloro-5-fluorobenzoylmalonate | Magnesium ethoxide in ether | Not specified, but used in subsequent step | [5] |

Experimental Protocol: General Procedure for Ester Synthesis

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or pyridine).

-

Addition of Base: If not using pyridine as the solvent, add a non-nucleophilic base such as triethylamine (1.1-1.5 equivalents).

-

Cooling: Cool the reaction mixture to 0 °C.

-

Addition of Acyl Chloride: Slowly add this compound (1.05 equivalents) to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC. For less reactive phenols, gentle heating may be required.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product into an organic solvent.

-

Isolation and Purification: Wash the organic layer with dilute acid (if a tertiary amine base was used), saturated sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the crude ester by distillation, recrystallization, or column chromatography.

Reactions with Thiol Nucleophiles

Thiols are excellent nucleophiles and react readily with this compound to form thioesters. The reaction is typically rapid and high-yielding. As with amines and alcohols, a base is used to scavenge the HCl produced.

Quantitative Data

Experimental Protocol: General Procedure for Thioester Synthesis

-

Reaction Setup: Dissolve the thiol (1.0 equivalent) in a suitable solvent like THF or dichloromethane in a round-bottom flask.

-

Addition of Base: Add a base such as triethylamine or pyridine (1.1 equivalents) and stir for a few minutes.

-

Addition of Acyl Chloride: Slowly add this compound (1.05 equivalents) to the mixture at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring completion by TLC.

-

Work-up and Isolation: Follow the work-up and purification procedures outlined for ester synthesis (Section 3.2).

Application in Multi-step Synthesis: The Synthesis of Ciprofloxacin

A prominent application of this compound is in the synthesis of the broad-spectrum antibiotic, ciprofloxacin. This multi-step synthesis highlights the utility of this acyl chloride as a key building block.

dot digraph "Ciprofloxacin Synthesis" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#202124"];

start [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Condensation with\ndiethyl malonate"]; step2 [label="Hydrolysis and\ndecarboxylation"]; step3 [label="Reaction with triethyl orthoformate"]; step4 [label="Reaction with\ncyclopropylamine"]; step5 [label="Cyclization"]; step6 [label="Condensation with\npiperazine"]; end [label="Ciprofloxacin", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> end; }

Caption: Simplified workflow for the synthesis of Ciprofloxacin.

The synthesis involves the initial condensation of this compound with diethyl malonate.[5] The resulting product then undergoes a series of transformations including hydrolysis, decarboxylation, reaction with triethyl orthoformate, and subsequent reaction with cyclopropylamine.[5] An intramolecular cyclization followed by condensation with piperazine (B1678402) ultimately yields ciprofloxacin.[2][5] This synthetic route underscores the importance of this compound in constructing the core quinolone structure of this vital antibiotic.

Conclusion

This compound is a highly reactive and versatile reagent for the acylation of a broad range of nucleophiles. The electron-withdrawing halogen substituents on the aromatic ring enhance the electrophilicity of the carbonyl carbon, facilitating efficient nucleophilic acyl substitution reactions. This guide has provided an overview of its reactivity with amine, alcohol, and thiol nucleophiles, supported by generalized experimental protocols and available quantitative data. The crucial role of this compound as a building block in the synthesis of complex molecules, such as the antibiotic ciprofloxacin, has also been highlighted. The information presented herein should serve as a practical resource for chemists engaged in synthetic organic chemistry and drug discovery.

References

- 1. prepchem.com [prepchem.com]

- 2. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 3. N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. METHYL 2,4-DICHLORO-5-FLUOROBENZOATE | 128800-56-6 [chemicalbook.com]

- 5. Synthesis Of Drugs: Laboratory Synthesis Of Ciprofloxacin [drugsynthesis.blogspot.com]

Navigating the Solubility of 2,4-Dichloro-5-fluorobenzoyl Chloride: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics and determination methodologies for the highly reactive intermediate, 2,4-Dichloro-5-fluorobenzoyl chloride.

Abstract

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its utility in organic synthesis is intrinsically linked to its solubility and reactivity in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. Due to a lack of publicly available quantitative solubility data, this guide focuses on qualitative solubility assessments, potential reactivity with solvents, and detailed experimental protocols for determining its solubility under controlled, anhydrous conditions. This document aims to equip researchers with the necessary knowledge to effectively handle and utilize this compound in their synthetic endeavors.

Introduction

This compound (C₇H₂Cl₃FO) is a halogenated aromatic acyl chloride.[1] Its structure, featuring a reactive acyl chloride group and a substituted phenyl ring, dictates both its synthetic utility and its physical properties, including solubility. Acyl chlorides, as a class of compounds, are known for their high reactivity, particularly towards nucleophiles.[2] This reactivity extends to many common solvents, making the determination and application of solubility data a non-trivial challenge. Understanding the solubility of this compound is crucial for reaction design, optimization of reaction conditions, and purification processes in drug discovery and development.

Qualitative Solubility Profile

The following table summarizes the expected qualitative solubility and potential reactivity of this compound in a variety of common organic solvents.

| Solvent Class | Example Solvents | Expected Solubility | Potential for Reaction | Notes |